molecular formula C13H25N3 B11731899 5-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-3-amine

5-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-3-amine

Cat. No.: B11731899
M. Wt: 223.36 g/mol
InChI Key: QFEQQBFGKJZJLV-UHFFFAOYSA-N
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Description

5-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique substitution pattern, which includes a methyl group, a 2-methylpropyl group, and a pentyl group attached to the pyrazole ring. These structural features contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of substituents: The methyl, 2-methylpropyl, and pentyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the alkylation steps.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides with a base such as sodium hydride.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various alkylated pyrazole derivatives.

Scientific Research Applications

5-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazole: Similar structure but with a phenyl group instead of the pentyl group.

    3,5-dimethyl-1H-pyrazole: Lacks the 2-methylpropyl and pentyl groups.

Uniqueness

5-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)-N-pentylpyrazol-3-amine

InChI

InChI=1S/C13H25N3/c1-5-6-7-8-14-13-9-12(4)16(15-13)10-11(2)3/h9,11H,5-8,10H2,1-4H3,(H,14,15)

InChI Key

QFEQQBFGKJZJLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NN(C(=C1)C)CC(C)C

Origin of Product

United States

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